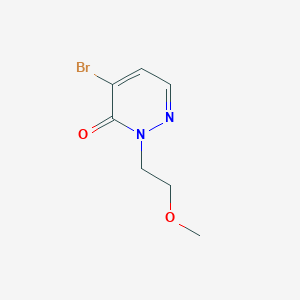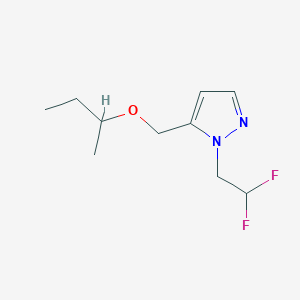
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is not fully understood, but it is believed to act through inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has also been shown to exhibit antioxidant and neuroprotective effects in animal models. These effects may be due to its ability to scavenge free radicals and reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is its high potency and selectivity for the COX enzyme, which makes it an ideal candidate for the development of new anti-inflammatory drugs. However, its relatively low solubility in water and potential toxicity at high doses may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole. One area of interest is the development of new drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is the potential use of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound at different doses and in different animal models.
Méthodes De Synthèse
The synthesis of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole can be achieved through a multi-step process involving the reaction of 2,2-difluoroethylamine with 1,3-diketone and subsequent reaction with sec-butoxymethyl chloride. This synthesis method has been optimized to provide a high yield of the desired product with minimal impurities.
Applications De Recherche Scientifique
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has been extensively studied for its potential applications in pharmaceuticals. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
5-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-3-8(2)15-7-9-4-5-13-14(9)6-10(11)12/h4-5,8,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAWKNUQADMRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC=NN1CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837828.png)
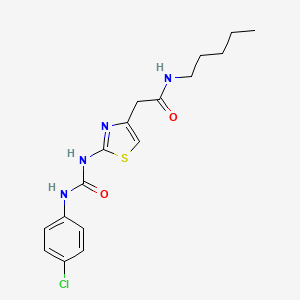

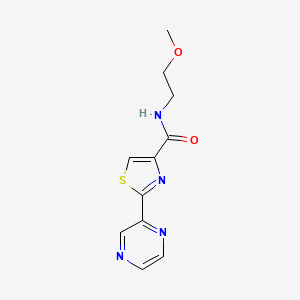
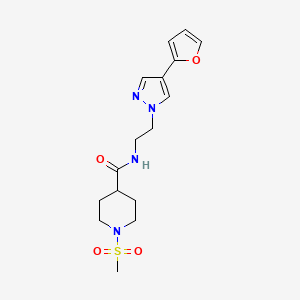

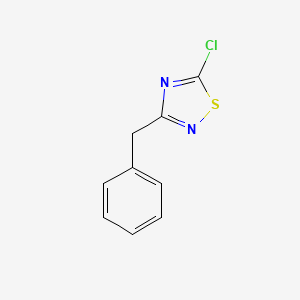
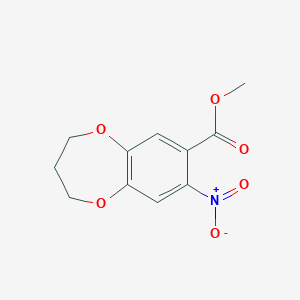
![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)
![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)


